Ethyl 3-oxo-3-(piperidin-2-yl)propanoate

Description

Nomenclature and Structural Characterization

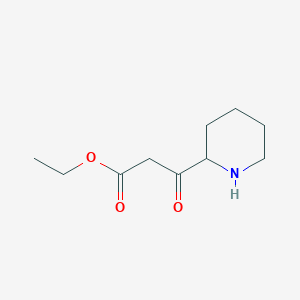

Ethyl 3-oxo-3-(piperidin-2-yl)propanoate possesses the molecular formula C₁₀H₁₇NO₃ with a molecular weight of 199.25 grams per mole. The compound exists under multiple Chemical Abstracts Service registry numbers, reflecting different synthetic routes and stereochemical considerations, with primary identifications including 929976-25-0 and 77306-10-6. The International Union of Pure and Applied Chemistry systematic name designates this molecule as ethyl 3-oxo-3-piperidin-2-ylpropanoate.

The structural architecture of this compound features a six-membered piperidine ring containing one nitrogen atom and five carbon atoms in sp³-hybridized states. The piperidine moiety connects to a three-carbon propanoate chain through a ketone functional group at the 3-position, while the terminal carboxyl group exists as an ethyl ester. This arrangement creates a β-keto ester system that imparts distinctive reactivity patterns to the molecule. The compound exhibits characteristic infrared absorption bands typical of β-keto esters, with notable features around wavelengths consistent with carbonyl stretching vibrations.

Synonymous designations for this compound include ethyl pipecolylacetate, 3-oxo-3-piperidin-2-ylpropanoic acid ethyl ester, and ethyl-2-piperidinoyl-acetate. The molecule demonstrates basic properties due to the nitrogen atom within the piperidine ring, enabling formation of various salt derivatives through acid-base reactions. The structural stability of the piperidine ring combined with the reactive β-keto ester functionality provides a unique platform for diverse chemical transformations.

Table 1: Structural Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| Primary CAS Numbers | 929976-25-0, 77306-10-6 | |

| MDL Number | MFCD01624174 | |

| Purity (Commercial) | 95-98% |

Properties

CAS No. |

77306-10-6 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl 3-oxo-3-piperidin-2-ylpropanoate |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h8,11H,2-7H2,1H3 |

InChI Key |

SFWRZXVUPVPBRO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)C1CCCCN1 |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCCN1 |

Synonyms |

ethyl pipecolylacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Oxo Position

Piperidine vs. Aromatic Rings

- Ethyl 3-oxo-3-(4-pyridinyl)propanoate (C₁₀H₁₁NO₃, MW: 193.20 g/mol) : Replaces the piperidine with a planar 4-pyridinyl group. Reduced basicity due to aromatic nitrogen vs. aliphatic piperidine.

- Ethyl 3-oxo-3-(2-thienyl)propanoate (C₉H₁₀O₃S, MW: 198.24 g/mol) : Features a sulfur-containing thienyl group. Demonstrated high stereoselectivity in enzymatic reductions (e.g., ChKRED12), yielding (R)-3-hydroxy derivatives .

Aliphatic vs. Cyclic Substituents

- Ethyl 3-cyclopropyl-3-oxopropanoate derivatives (e.g., 4bg, 4bn) : Cyclopropyl groups introduce strain and rigidity. Synthesized via alkylation of benzyl bromides, yielding intermediates for triazolopyrimidinones with non-retinoid antagonistic activity.

- Ethyl 3-oxo-3-(oxolan-2-yl)propanoate (C₉H₁₄O₄, MW: 186.21 g/mol) : Substituted with a tetrahydrofuran (oxolane) ring. Polar oxygen atom enhances solubility compared to piperidine analogs.

Functional Group Modifications

Ester vs. Acid Derivatives

- 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid (C₁₅H₁₆F₃NO₃) : Carboxylic acid derivative with a trifluoromethylphenyl-piperidine substituent. Lower lipophilicity (logP) compared to the ethyl ester, affecting membrane permeability.

Halogenated Derivatives

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (C₁₁H₁₁FO₃) : Fluorine atom adjacent to the ketone increases electron-withdrawing effects, stabilizing the enolate intermediate.

- Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (C₁₀H₁₀ClNO₃, MW: 227.65 g/mol) : Chlorine atom enhances metabolic stability and bioactivity in aminopyridine-based anticancer agents .

Anticancer Activity

- Aminopyridine derivatives (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate) : Exhibit apoptosis-inducing effects in cancer cells via AIMP2-DX2 inhibition. Piperidine analogs may offer improved binding to hydrophobic enzyme pockets.

Enzymatic Reactivity

- Ethyl 3-oxo-3-(2-thienyl)propanoate : ChKRED12 enzyme reduces the ketone to (R)-3-hydroxypropanoate with >99% enantiomeric excess. Piperidine analogs are untested in this system but may show distinct kinetics due to steric bulk.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Ethyl 3-oxo-3-(piperidin-2-yl)propanoate | Piperidin-2-yl | C₁₀H₁₇NO₃ | 215.25 | Basic nitrogen, flexible ring |

| Ethyl 3-oxo-3-(4-pyridinyl)propanoate | 4-Pyridinyl | C₁₀H₁₁NO₃ | 193.20 | Aromatic, planar structure |

| Ethyl 3-cyclopropyl-3-oxopropanoate | Cyclopropyl | C₈H₁₂O₃ | 156.18 | High ring strain |

| Ethyl 3-oxo-3-(2-thienyl)propanoate | 2-Thienyl | C₉H₁₀O₃S | 198.24 | Sulfur heteroatom, enzymatic substrate |

Preparation Methods

Claisen Condensation with Pyridine Derivatives

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, a closely related compound, is synthesized via Claisen condensation between ethyl picolinate and ethyl acetate in the presence of sodium ethoxide. For example, refluxing ethyl isonicotinate with sodium ethoxide and ethyl acetate yields ethyl 3-oxo-3-(pyridin-4-yl)propanoate in equilibrium with its enol form. Adapting this to piperidine would require ethyl piperidine-2-carboxylate as the starting material, though no direct examples are documented.

Table 1: Claisen Condensation Parameters for Pyridine Analogs

Nucleophilic Acyl Substitution with Aminopyrrolidinones

A high-yield (95–98%) method for ethyl 3-oxo-3-(pyridin-2-yl)propanoate involves reacting ethyl picolinoylacetate with 1-aminopyrrolidin-2-one hydrochloride in pyridine at room temperature. This two-step process includes:

Table 2: Nucleophilic Acyl Substitution Conditions

Acid-Catalyzed Cyclocondensation

A lower-yield (40%) route involves heating ethyl 3-oxo-3-(pyridin-2-yl)propanoate with 3-phenyl-1H-1,2,4-triazol-5-amine in acetic acid at 115°C for 12 hours. While this method is less efficient, it highlights the role of Brønsted acids in facilitating β-keto ester reactivity.

Prospective Routes for Piperidine-2-Yl Derivatives

Adaptation of Claisen Condensation

Replacing pyridine-2-carboxylate with piperidine-2-carboxylate in a Claisen condensation could yield the target compound. Key considerations include:

-

Base selection : Sodium ethoxide may deprotonate the piperidine nitrogen, necessitating milder bases like potassium carbonate.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) might enhance solubility of piperidine derivatives.

Reductive Amination Pathways

Ethyl 3-(2-oxopiperidin-1-yl)propanoate, a structurally related compound, is synthesized via reductive amination using Pd/C catalysis. Applying this to piperidine-2-carbaldehyde and ethyl acetoacetate could yield the desired β-keto ester.

Table 3: Reductive Amination Parameters for Piperidine Derivatives

Challenges and Optimization Opportunities

Steric Hindrance

The piperidine ring’s chair conformation may hinder nucleophilic attack at the β-keto position. Strategies to mitigate this include:

-

Ultrasound-assisted synthesis : Enhancing molecular collisions in viscous media.

-

Microwave irradiation : Reducing reaction times and improving yields.

Q & A

Q. Table 1. Key Enzymes for Stereoselective Reduction

| Enzyme | Source | ee (%) | Cofactor | Reference |

|---|---|---|---|---|

| ChKRED12 | Engineered ketoreductase | 99.5 | NADPH | |

| Exiguobacterium | Short-chain dehydrogenase | 98.7 | NADH |

Q. Table 2. Comparative Reactivity of Derivatives

| Derivative | Biological Activity | Unique Feature | Reference |

|---|---|---|---|

| Ethyl 3-hydroxy-3-(2-thienyl)propanoate | Antidepressant precursor | Thiophene enhances selectivity | |

| Ethyl 2-amino-3-(pyridin-3-yl)propanoate | Enzyme inhibitor | Pyridine improves solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.